LDHA-IN-22Y -

LDHA-IN-22Y

Catalog Number: EVT-1535167
CAS Number:
Molecular Formula: C19H17ClN4O2
Molecular Weight: 368.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LDHA-IN-22Y is an inhibitor of human lactate dehydrogenase A (LDHA).
Overview

LDHA-IN-22Y is a compound identified as a selective inhibitor of lactate dehydrogenase A, an enzyme that plays a critical role in cellular metabolism by catalyzing the conversion of pyruvate to lactate. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, where lactate dehydrogenase A is often upregulated to support the Warburg effect, a metabolic phenomenon observed in many tumors.

Source and Classification

The compound is classified as a quinoline derivative, specifically a sulfonamide, which is part of a broader class of lactate dehydrogenase inhibitors. These inhibitors are being explored for their ability to modulate metabolic pathways in various diseases, including cancer and metabolic disorders. The development of LDHA-IN-22Y involved high-throughput screening and optimization techniques to enhance its efficacy against the lactate dehydrogenase A enzyme .

Synthesis Analysis

Methods and Technical Details

The synthesis of LDHA-IN-22Y typically involves a convergent approach that includes the following steps:

  1. Key Intermediate Preparation: The synthesis begins with the preparation of ethyl 2-aminophenylquinoline-4-carboxylate scaffolds through Pfitzinger synthesis. This involves the reaction of isatin derivatives with aminoacetophenones under reflux conditions.
  2. Esterification: Following the formation of the quinoline scaffold, further esterification reactions are conducted to introduce necessary functional groups that enhance biological activity.
  3. Microwave Irradiation: The final coupling of the quinoline scaffolds with various 4-aryl-2-chloropyrimidines is performed under microwave irradiation at temperatures between 150–170 °C, utilizing green solvents to minimize environmental impact .

The synthesis process is optimized for yield and purity, ensuring that the final product exhibits high potency against lactate dehydrogenase A.

Molecular Structure Analysis

Structure and Data

LDHA-IN-22Y has a complex molecular structure characterized by a quinoline core fused with various substituents that enhance its interaction with the active site of lactate dehydrogenase A. The structural formula includes:

  • Molecular Formula: C15_{15}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 302.34 g/mol

The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into how the compound binds within the enzyme's active site .

Chemical Reactions Analysis

Reactions and Technical Details

LDHA-IN-22Y primarily functions through competitive inhibition of lactate dehydrogenase A. The key reactions involved include:

  1. Inhibition Mechanism: The compound competes with nicotinamide adenine dinucleotide (NAD+^+) for binding at the enzyme's active site, effectively reducing the conversion rate of pyruvate to lactate.
  2. Metabolic Impact: Inhibition leads to altered metabolic profiles within cells, as evidenced by decreased lactate production and changes in cellular respiration rates measured via oxygen consumption assays .
  3. Cell Viability Assays: The impact on cell viability can be assessed using lactate production assays and cell proliferation studies, which demonstrate the compound's effectiveness in inducing apoptosis in cancer cell lines .
Mechanism of Action

Process and Data

LDHA-IN-22Y exerts its pharmacological effects by disrupting the normal function of lactate dehydrogenase A:

  • Competitive Inhibition: By binding to the active site, LDHA-IN-22Y prevents substrate access (pyruvate) and cofactor (NAD+^+) binding, thereby inhibiting enzymatic activity.
  • Metabolic Shift: This inhibition results in decreased lactate levels and an increase in pyruvate concentrations, which may shift cellular metabolism towards oxidative phosphorylation rather than glycolysis, potentially leading to reduced tumor growth rates .

Data from various assays indicate that LDHA-IN-22Y can significantly lower lactate levels in treated cells compared to controls, supporting its role as an effective metabolic modulator.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LDHA-IN-22Y exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but may have limited solubility in water.
  • Stability: Stability studies indicate that LDHA-IN-22Y remains effective under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry (DSC), providing insights into its thermal stability.

These properties are critical for formulating effective therapeutic agents and determining suitable delivery methods for clinical applications .

Applications

Scientific Uses

LDHA-IN-22Y holds promise in various scientific applications:

  1. Cancer Therapy: As a selective inhibitor of lactate dehydrogenase A, it is being investigated for its potential to enhance the efficacy of existing cancer treatments by targeting metabolic pathways unique to tumor cells.
  2. Metabolic Research: The compound serves as a valuable tool for studying metabolic shifts in cells under different conditions, contributing to our understanding of cancer metabolism and potential therapeutic targets.
  3. Drug Development: Ongoing research into LDHA-IN-22Y may lead to the development of new drugs aimed at treating metabolic disorders associated with dysregulated lactate production .
Introduction to LDHA in Oncogenic Metabolism

Biochemical Role of Lactate Dehydrogenase A (LDHA) in Glycolysis

Catalytic Function in Pyruvate-Lactate InterconversionLactate Dehydrogenase A (LDHA) is a tetrameric oxidoreductase enzyme critical for anaerobic and aerobic glycolysis. It catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD⁺. This reaction is essential for maintaining glycolytic flux by regenerating NAD⁺, which enables continued activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in glycolysis [1] [3] [10]. The catalytic mechanism involves a hydride transfer from NADH to the C2 carbon of pyruvate, forming L-lactate and NAD⁺. LDHA’s active site contains a conserved Arg105 residue that stabilizes pyruvate binding, while a flexible loop (residues 98-110) encloses the substrate-cofactor complex to prevent solvent interference [3] [8].

LDHA Isoforms and Tissue-Specific Expression Profiles

The human LDH family comprises five isoforms formed by tetrameric assemblies of two major subunits: LDHA (M) and LDHB (H). These include:

  • LDH-5 (A₄): Predominantly expressed in skeletal muscle and liver.
  • LDH-1 (B₄): Enriched in heart muscle, brain, and kidneys.
  • LDH-2–4 (A₃B₁, A₂B₂, A₁B₃): Heterotetramers with intermediate properties [1] [4] [10].A sixth isoform, LDHC (or LDHX), is testis-specific and implicated in spermatogenesis. LDHA is ubiquitously expressed but overexpressed in cancers, while LDHB dominates in oxidative tissues. Genetic encoding is distinct: LDHA resides on chromosome 11p15.1, LDHB on 12p12.2-p12.1, and LDHC on 11p15.5-p15.3 [1] [4].

Table 1: Human Lactate Dehydrogenase Isoforms

IsoformSubunit CompositionPrimary Tissue DistributionKinetic Preference
LDH-1H₄ (B₄)Heart, brain, kidneyLactate → Pyruvate
LDH-2H₃M₁ (B₃A₁)Reticuloendothelial systemBalanced
LDH-3H₂M₂ (B₂A₂)Lungs, plateletsBalanced
LDH-4H₁M₃ (B₁A₃)Skeletal musclePyruvate → Lactate
LDH-5M₄ (A₄)Liver, skeletal musclePyruvate → Lactate
LDH-CC₄Testis, spermPyruvate → Lactate

LDHA and the Warburg Effect in Cancer Metabolism

Metabolic Reprogramming in Tumor MicroenvironmentsCancer cells exhibit the "Warburg effect" – aerobic glycolysis wherein glucose is metabolized to lactate even under oxygen-replete conditions. LDHA is a key mediator, enabling NAD⁺ regeneration to sustain glycolytic ATP production. This metabolic shift supports biomass synthesis by diverting glycolytic intermediates to nucleotide, lipid, and amino acid biosynthesis [3] [9] [10]. Additionally, lactate export via monocarboxylate transporters (MCT1/4) acidifies the tumor microenvironment, promoting angiogenesis, immune evasion, and invasion. Hypoxia-inducible factor 1α (HIF-1α) and c-Myc transcriptionally upregulate LDHA in response to hypoxia and oncogenic signals, further entrenching glycolytic dependency [3] [9] [10].

Correlation Between LDHA Overexpression and Tumor Aggressiveness

Clinical evidence underscores LDHA as a biomarker of poor prognosis:

  • DLBCL: LDHA overexpression in peripheral blood mononuclear cells correlates with suppressed apoptosis and STAT5-driven proliferation [2].
  • Breast Cancer: High LDHA mRNA levels associate with reduced survival (HR = 1.54, p < 0.001) and metastasis via Rac1 GTPase activation [7].
  • Pancreatic Ductal Adenocarcinoma (PDAC): LDHA supports chemoresistance; its inhibition synergizes with gemcitabine in hypoxic conditions [5] [9].Mechanistically, LDHA’s non-metabolic roles include nuclear translocation under oxidative stress, where it modulates histone deacetylase SIRT1 and methyltransferase DOT1L to drive antioxidant gene expression [1] [7].

Properties

Product Name

LDHA-IN-22Y

IUPAC Name

3-(5-Amino-6-{[(1R)-1-phenylethyl]amino}-2-pyrazinyl)-4-chlorobenzoic acid

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.82

InChI

InChI=1S/C19H17ClN4O2/c1-11(12-5-3-2-4-6-12)23-18-17(21)22-10-16(24-18)14-9-13(19(25)26)7-8-15(14)20/h2-11H,1H3,(H2,21,22)(H,23,24)(H,25,26)/t11-/m1/s1

InChI Key

NKUNTWSMUIPKSU-LLVKDONJSA-N

SMILES

O=C(O)C1=CC=C(Cl)C(C2=NC(N[C@@H](C3=CC=CC=C3)C)=C(N)N=C2)=C1

Solubility

Soluble in DMSO

Synonyms

LDHAIN22Y; LDHA-IN22Y; LDHAIN-22Y; LDHA-IN-22Y

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.